6-Chloro-3-methylbenzo[D]isothiazole

Regioselectivity Cross-coupling Medicinal chemistry building blocks

6-Chloro-3-methylbenzo[D]isothiazole (CAS 881952-00-7) is a heterocyclic building block belonging to the benzo[d]isothiazole (1,2-benzothiazole) class, featuring a chlorine substituent at the 6-position and a methyl group at the 3-position of the bicyclic aromatic system. With the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol, the compound is commercially available at purities of 95% to 97% from multiple suppliers.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
Cat. No. B11763350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methylbenzo[D]isothiazole
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCC1=NSC2=C1C=CC(=C2)Cl
InChIInChI=1S/C8H6ClNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
InChIKeyKMTWQUZYSPCPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methylbenzo[D]isothiazole Procurement Guide: Core Identity and Sourcing Specifications


6-Chloro-3-methylbenzo[D]isothiazole (CAS 881952-00-7) is a heterocyclic building block belonging to the benzo[d]isothiazole (1,2-benzothiazole) class, featuring a chlorine substituent at the 6-position and a methyl group at the 3-position of the bicyclic aromatic system . With the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol, the compound is commercially available at purities of 95% to 97% from multiple suppliers . Its computed LogP of 3.26 and polar surface area (PSA) of 41.13 Ų define its lipophilicity and hydrogen-bonding profile, distinguishing it from closely related positional isomers and alternative benzo-fused heterocycles .

Why 6-Chloro-3-methylbenzo[D]isothiazole Cannot Be Replaced by Generic Benzoisothiazole Analogs


Generic substitution within the benzoisothiazole class is precluded by the precise regiochemistry of chlorine and methyl substituents, which dictates both reactivity in cross-coupling reactions and the biological activity of downstream derivatives. The 6-chloro-3-methyl substitution pattern is electronically and sterically distinct from the 7-chloro positional isomer (CAS 75608-05-8) and the 3-chloro-5-methyl regioisomer (CAS 19331-20-5), leading to divergent LogP, PSA, and hydrogen-bond acceptor profiles that affect partitioning, solubility, and target binding [1]. Furthermore, the benzo[d]isothiazole scaffold is fundamentally different from the more common benzo[d]thiazole (1,3-thiazole) core, offering a distinct nitrogen-sulfur adjacency that uniquely positions hydrogen-bond acceptors for target engagement in medicinal chemistry campaigns targeting PD-1/PD-L1 and orexin receptors [1][2].

Quantitative Differentiation Evidence for 6-Chloro-3-methylbenzo[D]isothiazole Selection


Regioisomeric Differentiation: 6-Chloro vs. 7-Chloro Substitution Pattern

The 6-chloro-3-methyl substitution on the benzo[d]isothiazole core yields distinct physicochemical properties compared to its 7-chloro-3-methyl positional isomer. The 6-chloro isomer (target compound) positions the chlorine atom para to the isothiazole nitrogen, while the 7-chloro isomer places it ortho to the nitrogen, altering electronic distribution and steric accessibility for palladium-catalyzed cross-coupling reactions. Computed LogP for the 6-chloro isomer is 3.258, with a PSA of 41.13 Ų .

Regioselectivity Cross-coupling Medicinal chemistry building blocks

Orexin Receptor Antagonist Potency: Derivative IC50 Comparison

A sulfonamide derivative of 6-chloro-3-methylbenzo[d]isothiazole (BDBM50293236 / CHEMBL526837) demonstrates potent dual orexin receptor antagonism, with IC50 values of 7 nM at the human OX2 receptor and 8 nM at the human OX1 receptor, measured by FLIPR calcium mobilization assay in CHO cells [1]. This potency profile depends critically on the 6-chloro-3-methylbenzo[d]isothiazole scaffold; substitution or removal of the chloro or methyl groups is expected to diminish affinity.

Orexin receptor OX2 antagonist Sleep disorder research FLIPR assay

Scaffold Identity: Benzo[d]isothiazole vs. Benzo[d]thiazole Distinction for PD-1/PD-L1 Inhibitor Development

The benzo[d]isothiazole scaffold (1,2-benzothiazole, N-S adjacency) is distinct from the more widely available benzo[d]thiazole (1,3-benzothiazole, N-C-S adjacency). A published series of benzo[d]isothiazole-based PD-1/PD-L1 inhibitors demonstrated that this scaffold supports potent activity, with lead compound D7 achieving an IC50 of 5.7 nM in an HTRF binding assay and compound CH20 achieving an IC50 of 8.5 nM [1][2]. The 6-chloro-3-methyl substitution pattern on this scaffold provides a synthetic handle for further elaboration.

PD-1/PD-L1 Cancer immunotherapy Small-molecule inhibitor Scaffold hopping

Purity and Supply Chain Reliability: Multi-Vendor Availability with Defined Specifications

6-Chloro-3-methylbenzo[D]isothiazole is available from multiple independent suppliers with defined purity specifications: AKSci (95% minimum purity) , Chemenu (97% purity, catalog CM527303) , and Leyan (97% purity) . This multi-vendor landscape reduces single-supplier dependency risk, which is a practical procurement advantage over less common positional isomers that may have limited or single-source availability.

Chemical procurement Building block quality Supply chain QC specifications

Optimal Application Scenarios for 6-Chloro-3-methylbenzo[D]isothiazole Based on Quantitative Evidence


Orexin Receptor Antagonist Lead Optimization

In programs targeting dual orexin receptor antagonism for sleep disorders, 6-chloro-3-methylbenzo[D]isothiazole serves as a validated core scaffold. The derivative BDBM50293236 achieved 7 nM IC50 at OX2 and 8 nM at OX1 [1], establishing the scaffold's capacity for single-digit nanomolar potency. Researchers procuring this building block can elaborate it via sulfonamide coupling at the 5-position to generate focused libraries for OX1/OX2 SAR studies.

PD-1/PD-L1 Small-Molecule Immuno-Oncology Inhibitor Discovery

The benzo[d]isothiazole chemotype is a validated scaffold for PD-1/PD-L1 inhibition, with lead compounds D7 (IC50 = 5.7 nM) and CH20 (IC50 = 8.5 nM) demonstrating potent disruption of the PD-1/PD-L1 protein-protein interaction [1][2]. The 6-chloro-3-methyl substitution provides a synthetic handle for further functionalization via cross-coupling, enabling the exploration of the biphenyl and halogen-binding pockets identified in molecular docking studies.

HDAC Inhibitor Scaffold Elaboration

Patent WO2008003800A1 discloses benzo[d]isothiazole derivatives as histone deacetylase (HDAC) inhibitors for oncology applications [1]. The 6-chloro-3-methyl substitution pattern can be exploited to modulate zinc-binding group interactions and surface recognition elements, making this building block a strategic starting material for epigenetic-focused medicinal chemistry.

Regioselective Cross-Coupling Methodology Development

The 6-chloro substituent on the benzo[d]isothiazole core is positioned para to the isothiazole nitrogen, creating an electronically differentiated site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) compared to the 7-chloro isomer [1]. This regiochemical environment makes the compound a useful substrate for methodology studies exploring chemoselective functionalization of heteroaryl chlorides.

Quote Request

Request a Quote for 6-Chloro-3-methylbenzo[D]isothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.